2-Methyl-4-(piperazin-1-YL)pyrimidine

Description

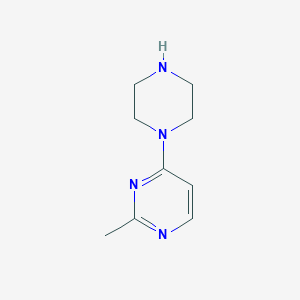

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQVNKICBCRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564555 | |

| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131816-67-6 | |

| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ADME Properties of Piperazine-Containing Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the piperazine moiety into pyrimidine-based scaffolds has become a cornerstone of modern medicinal chemistry. This combination leverages the therapeutic potential of pyrimidines with the favorable pharmacokinetic characteristics imparted by the piperazine ring.[1][2] This guide provides a comprehensive exploration of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of molecules. By understanding the intricate interplay between chemical structure and biological fate, researchers can more effectively design and optimize drug candidates with enhanced efficacy and safety profiles. This document delves into the fundamental principles governing their ADME profiles, offers detailed experimental protocols for their characterization, and provides insights into overcoming common challenges in their development.

The Pivotal Role of the Piperazine-Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its versatility stems from its ability to engage in various biological interactions and its synthetic tractability.[3] When combined with a piperazine ring, the resulting scaffold often exhibits improved drug-like properties.[4][5] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposite positions, can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity.[4][6] These properties are critical determinants of a drug's ADME profile.[7] The nitrogen atoms of the piperazine ring act as versatile synthetic handles, allowing for systematic modifications to fine-tune the molecule's steric and electronic features, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[4]

Absorption: Navigating Biological Barriers

The absorption of a drug determines its bioavailability and onset of action. For orally administered piperazine-containing pyrimidines, this involves traversing the gastrointestinal (GI) tract and entering systemic circulation.

Physicochemical Drivers of Absorption

Several key physicochemical properties, largely influenced by the piperazine moiety, govern the absorption of these compounds:

-

Solubility: Piperazine itself is freely soluble in water.[8] The incorporation of a piperazine ring often enhances the aqueous solubility of a drug candidate, which is a critical factor for dissolution in the GI fluid.[6][9] The basic nature of the piperazine nitrogens allows for salt formation, which can further improve solubility and dissolution rates.[6]

-

Lipophilicity: A balance between hydrophilicity and lipophilicity (logP/logD) is crucial for passive diffusion across cell membranes. While the piperazine group increases polarity, modifications at its nitrogen atoms can be used to modulate lipophilicity to an optimal range for absorption.[4]

-

pKa: The two nitrogen atoms of the piperazine ring have distinct pKa values, typically around 5.35 and 9.73.[8] This means that at physiological pH in the gut, a significant portion of these molecules will be protonated, influencing their solubility and interaction with transporters.[10]

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs.[11]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells, derived from human colon adenocarcinoma, are cultured on semi-permeable filter inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11]

-

Assay Setup:

-

The apical (AP) and basolateral (BL) chambers of the Transwell® plate are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

The test compound is added to the AP chamber (for A-to-B permeability) or the BL chamber (for B-to-A permeability to assess efflux).

-

-

Incubation: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

-

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[11]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, a process influenced by plasma protein binding, tissue permeability, and affinity for specific transporters.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, affects its free concentration and, consequently, its efficacy and clearance. High PPB can limit the amount of drug available to exert its pharmacological effect. The piperazine moiety, by increasing polarity, can sometimes help to reduce excessive plasma protein binding.[12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

-

Device Preparation: A RED device insert is placed into each well of a base plate.

-

Sample Addition: The test compound is spiked into plasma (human or animal) and added to one chamber of the insert. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

-

Equilibration: The plate is sealed and incubated at 37°C for 4-6 hours to allow for equilibrium between the plasma and buffer chambers.

-

Analysis: Samples are taken from both chambers, and the drug concentration is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Parameter | Typical Range for Drug Candidates | Implication |

| Fraction Unbound (fu) | > 0.01 (or 1%) | Higher fu generally leads to greater efficacy and clearance. |

| Blood-to-Plasma Ratio | 0.5 - 2 | Indicates distribution into red blood cells. |

Metabolism: Biotransformation and Its Consequences

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This process can lead to the formation of active, inactive, or even toxic metabolites.

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs.[13] Piperazine-containing compounds are known to be metabolized by and also inhibit various CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4.[14][15] The specific metabolic profile depends on the substituents on both the piperazine and pyrimidine rings.[15]

Common Metabolic Pathways

-

N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.

-

Hydroxylation: Addition of a hydroxyl group to the piperazine or pyrimidine ring.

-

Oxidation: Formation of N-oxides on the piperazine nitrogens.

-

Ring Opening: In some cases, the pyrimidine ring can undergo oxidative cleavage.[16]

Following phase I metabolism, the metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for excretion.[17]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation Mixture: The test compound is incubated with pooled HLM in a phosphate buffer containing a NADPH-regenerating system (to support CYP activity).

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining parent drug versus time plot.

| Assay | Purpose | Key Output |

| Microsomal Stability | Assesses phase I metabolic stability.[11] | In vitro half-life (t1/2), Intrinsic Clearance (Clint). |

| Hepatocyte Stability | Evaluates phase I and II metabolism and uptake.[11] | In vitro half-life (t1/2), Intrinsic Clearance (Clint). |

| CYP Inhibition | Determines potential for drug-drug interactions.[18] | IC50 (concentration causing 50% inhibition). |

| Reaction Phenotyping | Identifies the specific CYP isoforms responsible for metabolism.[18] | Percentage of metabolism by each CYP isoform. |

Excretion: Elimination from the Body

The final step in the drug's journey is its excretion, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties imparted by the piperazine-pyrimidine scaffold influence the route and rate of excretion. Water-soluble metabolites are typically excreted in the urine.[19][20]

Conclusion and Future Perspectives

The piperazine-containing pyrimidine scaffold remains a highly attractive and versatile platform in drug discovery. A thorough understanding and early assessment of the ADME properties are paramount for the successful development of drug candidates from this class.[21][22] The interplay between the pyrimidine core and the piperazine moiety provides a rich chemical space for fine-tuning the pharmacokinetic profile. Future advancements in in silico predictive models and more physiologically relevant in vitro systems, such as organ-on-a-chip technology, will further enhance our ability to design molecules with optimal ADME characteristics, ultimately accelerating the delivery of novel and effective therapies to patients.[23]

References

-

Antonsen, K. B., & Joransen, O. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 57-64. [Link]

-

(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

(2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

-

(2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

-

(2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

-

(2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

(2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(31), 20087-20106. [Link]

-

(2019). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Semantic Scholar. [Link]

-

(n.d.). Piperazine. PubChem. [Link]

-

(n.d.). Pyrimidine metabolism. Wikipedia. [Link]

-

(n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

(2019). In Vitro ADME Assays. Alera Labs. [Link]

-

(2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

(n.d.). Piperazine. Wikipedia. [Link]

-

(2024). 6 Challenges in ADME Drug Development. CN Bio Innovations. [Link]

-

(n.d.). In Vitro ADME Assays. Concept Life Sciences. [Link]

-

(n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

(n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]

-

(2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8293. [Link]

-

(2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(18), 3342. [Link]

-

(2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 16(9), 1756. [Link]

-

(2007). Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]

-

(n.d.). The Properties of Kinase Inhibitors. Kinase Drug Discovery: Modern Approaches. [Link]

-

(2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 706247. [Link]

-

(2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-267. [Link]

-

(2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 48, 116408. [Link]

-

(2018). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

-

(2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2087-2096. [Link]

-

(n.d.). KEGG PATHWAY Database. Genome.jp. [Link]

-

(2023). Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. Syngene International. [Link]

-

(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. [Link]

-

(2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

-

(2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

(2012). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Future Medicinal Chemistry, 4(16), 2035-2051. [Link]

-

(2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

(2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

-

(2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 23533-23542. [Link]

-

(2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). International Journal of Molecular Sciences, 24(21), 15599. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 20. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro ADME Assays [conceptlifesciences.com]

- 23. cn-bio.com [cn-bio.com]

Methodological & Application

Mass spectrometry analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

An Application Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

Introduction

2-Methyl-4-(piperazin-1-YL)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group and a piperazine moiety. As a derivative of both pyrimidine and piperazine, structures of which are scaffolds in numerous pharmacologically active molecules, this compound is of significant interest to researchers in drug discovery and development. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.

This document serves as a detailed application note and protocol for the analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible analysis.

Principle and Rationale: The Case for LC-ESI-MS/MS

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-Methyl-4-(piperazin-1-YL)pyrimidine possesses several nitrogen atoms within its pyrimidine and piperazine rings. These nitrogen atoms are basic and can be readily protonated. This characteristic makes Electrospray Ionization (ESI) in the positive ion mode an exceptionally suitable method for generating gas-phase ions of the molecule with high efficiency.[1][2][3]

Coupling liquid chromatography to the mass spectrometer (LC-MS) provides a crucial separation step. This is essential for analyzing the compound in complex mixtures, such as reaction monitoring or biological matrices, by separating it from impurities and other components that could interfere with the analysis (ion suppression). A reversed-phase chromatographic method is typically effective for a molecule of this polarity.

Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation and highly selective quantification. In MS/MS, the protonated molecule (the parent or precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" that confirms the identity of the compound and allows for its quantification with minimal interference.

Section 1: Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particulate-free sample in a solvent compatible with the LC-MS system, at a concentration suitable for the instrument's sensitivity range. High concentrations can lead to detector saturation and contamination, while improper solvent choice can cause poor chromatography or ionization.

Materials:

-

2-Methyl-4-(piperazin-1-YL)pyrimidine standard

-

Methanol (HPLC or MS-grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (MS-grade)

-

0.22 µm syringe filters (e.g., PTFE or nylon)

-

2 mL autosampler vials with septa caps

Step-by-Step Protocol:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1.0 mg of the 2-Methyl-4-(piperazin-1-YL)pyrimidine standard.

-

Transfer it to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of methanol to dissolve the compound completely. Vortex for 30 seconds.

-

Causality: Methanol is an excellent choice as it is a polar organic solvent that readily dissolves the analyte and is fully volatile, making it highly compatible with ESI-MS.[4]

-

-

Working Solution Preparation (e.g., 1 µg/mL):

-

Perform a serial dilution from the stock solution. For a 1 µg/mL working solution, transfer 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

-

Add 990 µL of 50:50 (v/v) methanol:water with 0.1% formic acid. This creates an intermediate 10 µg/mL solution.

-

Transfer 100 µL of the 10 µg/mL solution into a new tube and add 900 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

-

Causality: Diluting the sample into the mobile phase starting conditions ensures good peak shape upon injection. The addition of formic acid acidifies the solution, promoting the protonation of the analyte ([M+H]+) and improving ionization efficiency in positive ESI mode.[4]

-

-

Final Sample Preparation:

-

Draw the final diluted solution into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter the solution directly into a 2 mL autosampler vial.

-

Cap the vial securely.

-

Causality: Filtering is a critical, non-negotiable step to remove any particulates that could clog the delicate tubing and columns of the LC-MS system, preventing costly downtime and ensuring method reproducibility.[4]

-

Section 2: LC-MS/MS Instrumentation and Method Parameters

The following parameters provide a robust starting point for method development. They should be optimized for the specific instrumentation used. A standard triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[5]

Table 1: Recommended Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for small, moderately polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid improves peak shape and ionization. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic phase for eluting the analyte; acid maintains consistent pH. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Volume | 2-5 µL | A small volume prevents column overloading and peak distortion. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A generic gradient suitable for screening. Isocratic elution may be used for faster analysis if separation from interferences is sufficient. |

Table 2: Recommended Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains basic nitrogen atoms that are readily protonated.[1] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Ion Source Temp. | 120 - 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 350 - 450 °C | Ensures efficient removal of solvent from the ionized droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Assists in the desolvation process. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) | MS1 to identify the parent ion; MS/MS to confirm identity and for quantification (MRM). |

Section 3: Expected Mass Spectra and Fragmentation Analysis

The analysis begins with identifying the protonated molecule, [M+H]+. The fragmentation pattern observed in the MS/MS spectrum provides structural confirmation.

-

Molecular Formula: C₉H₁₄N₄

-

Monoisotopic Mass: 178.1218 g/mol

-

Expected [M+H]⁺ Ion: m/z 179.1291

Upon collision-induced dissociation, fragmentation is expected to occur at the most labile bonds. The pyrimidine ring is generally stable, while the piperazine ring and the C-N bond connecting the two rings are more susceptible to cleavage.[6][7]

Proposed Fragmentation Pathway

The protonated parent ion (m/z 179.1) will likely undergo fragmentation through cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments.

Caption: Proposed fragmentation of protonated 2-Methyl-4-(piperazin-1-YL)pyrimidine.

Table 3: Predicted Precursor and Product Ions

| Ion Description | Proposed Structure / Loss | Expected m/z | Role |

| Precursor Ion | [M+H]⁺ | 179.1 | Selected for fragmentation. |

| Product Ion 1 | [C₅H₅N₂]⁺ (2-Methyl-pyrimidinyl cation) | 93.1 | Confirmatory fragment. |

| Product Ion 2 | [C₇H₁₁N₃]⁺ (Loss of C₂H₄N from piperazine) | 137.1 | Major confirmatory fragment. |

| Product Ion 3 | [C₄H₈N]⁺ (Piperazine ring fragment) | 70.1 | Confirmatory fragment. |

Note: These m/z values are nominal mass. High-resolution MS would provide more precise values for elemental composition confirmation.

Section 4: Comprehensive Analytical Workflow

The entire process, from sample receipt to final data analysis, can be visualized as a logical sequence of steps, each critical for the integrity of the final result.

Caption: End-to-end workflow for the LC-MS/MS analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine using LC-MS/MS. The choice of positive mode electrospray ionization is justified by the chemical nature of the analyte, containing readily protonated nitrogen atoms. The detailed protocols for sample preparation and instrument parameters serve as a validated starting point for robust and reliable quantification and structural confirmation. By understanding the causality behind each step, from sample dilution to the interpretation of fragmentation patterns, researchers can confidently implement and adapt this methodology for their specific research and development needs.

References

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

-

van den Berg, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

-

El-Nahas, A. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1023. [Link]

-

Welz, A., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 266, 139-146. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

Ho, C. S., et al. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 28(7), 843-851. [Link]

-

Sochorová, L., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 349, 129177. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry 1. [Link]

-

PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Valli, M., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(8), 1475-1483. [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

Sources

- 1. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Crystallization of 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, profoundly influencing its stability, bioavailability, and manufacturability. Crystallization is a pivotal purification process that allows for the isolation of APIs with high purity and the desired crystal form.[1][2][3] For 2-Methyl-4-(piperazin-1-YL)pyrimidine and its complexes, which are key building blocks in medicinal chemistry, obtaining a crystalline form is essential for consistent quality and therapeutic efficacy.[4][5] The arrangement of molecules in the crystal lattice, known as polymorphism, can significantly impact the physicochemical properties of the compound.[6][7][8] Therefore, the development of robust and reproducible crystallization protocols is a critical step in the drug development pipeline.

This guide provides a comprehensive overview of various crystallization methods applicable to 2-Methyl-4-(piperazin-1-YL)pyrimidine complexes, offering detailed protocols and the scientific rationale behind experimental choices. These methodologies are designed to be self-validating systems, enabling researchers to systematically screen for and optimize conditions to produce high-quality crystals suitable for structural analysis and pharmaceutical formulation.

Physicochemical Properties of 2-(1-Piperazinyl)pyrimidine Derivatives

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing a successful crystallization strategy. For the parent compound, 2-(piperazin-1-yl)pyrimidine, the following properties have been reported:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄ | [9] |

| Molecular Weight | 164.21 g/mol | [9] |

| Melting Point | 31-35 °C | [9] |

| Boiling Point | 96-97 °C (at 0.2 mmHg) | [9] |

| Density | 1.07 g/mL | [9] |

| Solubility | Sparingly soluble in water.[4] Soluble in DMSO.[10] | [4][10] |

The presence of the methyl group in 2-Methyl-4-(piperazin-1-YL)pyrimidine will slightly alter these properties, likely increasing its lipophilicity. The piperazine and pyrimidine moieties offer multiple sites for hydrogen bonding, which can be exploited in the formation of stable crystal lattices and complexes.[11][12][13]

Core Crystallization Methodologies

The selection of an appropriate crystallization method is contingent on the compound's properties, the desired crystal characteristics, and the scale of the experiment. The three primary methods detailed in this guide are Slow Evaporation, Vapor Diffusion, and Slow Cooling.

Logical Flow of Crystallization Method Selection

The choice of a crystallization method often follows a logical progression based on the amount of sample available and the desired level of control over the crystallization process.

Caption: A decision-making workflow for selecting a suitable crystallization method.

Protocol 1: Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of a solvent from a solution, leading to an increase in the solute concentration until supersaturation is reached, at which point crystal nucleation and growth occur.[1][14] It is a straightforward method, often used for initial crystallization screening.

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The polarity of the molecule suggests that a range of protic and aprotic solvents can be effective. Given that a similar compound, 4-(pyrimidin-2-yl)piperazin-1-ium chloride, was successfully crystallized from hot dimethyl sulfoxide (DMSO) upon slow evaporation, this is a promising starting point.[11]

Step-by-Step Protocol:

-

Solvent Selection:

-

Begin by performing a solubility screen with a small amount of the compound in various solvents. Common solvents to test include:

-

Protic: Methanol, Ethanol, Isopropanol, Water

-

Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

-

A good solvent will dissolve the compound completely upon gentle heating but show limited solubility at room temperature.[3]

-

-

Preparation of the Saturated Solution:

-

In a clean vial, dissolve the 2-Methyl-4-(piperazin-1-YL)pyrimidine complex in a minimal amount of the chosen "good" solvent. Gentle heating (e.g., in a water bath at 40-60°C) can be applied to aid dissolution.

-

Ensure the solution is saturated or near-saturated at the elevated temperature.

-

-

Filtration (Optional but Recommended):

-

If any particulate matter is present, filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel. This removes potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.

-

-

Crystal Growth:

-

Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[14] The rate of evaporation can be controlled by the number and size of the holes.

-

Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator to slow down evaporation further).[14]

-

-

Crystal Harvesting:

-

Once crystals of a suitable size have formed, carefully remove the mother liquor using a pipette.

-

Wash the crystals with a small amount of a solvent in which the compound is poorly soluble (an "anti-solvent") to remove any remaining impurities from the surface.

-

Carefully dry the crystals.

-

Troubleshooting:

-

Oiling out: If an oil forms instead of crystals, it may be due to the compound's high solubility in the chosen solvent.[14] Try using a less effective solvent or a solvent mixture.

-

Too many small crystals: This can be caused by rapid evaporation or the presence of impurities. Slow down the evaporation rate and ensure the solution is filtered.

Protocol 2: Vapor Diffusion Crystallization

Principle: This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.[14][15][16] This technique is particularly useful when only a small amount of the compound is available.[14]

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The ability to fine-tune the rate of diffusion provides excellent control over the crystallization process. For a molecule with multiple hydrogen bonding sites, a slow and controlled approach can favor the formation of well-ordered crystals.

Step-by-Step Protocol (Sitting Drop Method):

-

Solvent and Anti-Solvent Selection:

-

Identify a "good" solvent in which the compound is readily soluble.

-

Identify a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be more volatile than the good solvent.[14] A successful combination for a pyrimidine derivative was dissolving the compound in DMF and using dichloromethane (DCM) as the anti-solvent.[17]

Suggested Solvent/Anti-Solvent Pairs:

-

| "Good" Solvent | "Anti-Solvent" |

| DMF | Dichloromethane, Diethyl ether |

| DMSO | Cyclohexane, Ethyl acetate |

| Methanol | Diethyl ether, Hexane |

| Acetonitrile | Toluene, Tetrahydrofuran |

-

Experimental Setup:

-

Prepare a reservoir of the anti-solvent in the outer well of a crystallization plate or a larger vial.

-

In a smaller inner vial (the "sitting drop"), place a small volume (e.g., 1-5 µL) of the concentrated solution of the compound in the good solvent.

-

Seal the outer vessel to create a closed system.

-

-

Crystal Growth:

-

The more volatile anti-solvent will slowly diffuse into the sitting drop, reducing the solubility of the compound and inducing crystallization.[15]

-

Place the setup in a stable, vibration-free environment.

-

-

Crystal Harvesting:

-

Once crystals have formed, carefully open the vessel and harvest the crystals as described in the Slow Evaporation protocol.

-

Vapor Diffusion Workflow

Caption: The process of vapor diffusion leading to crystallization.

Protocol 3: Slow Cooling Crystallization

Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[3] A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize out.[14]

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The relatively low melting point of the parent compound suggests that its solubility will be temperature-dependent. Slow cooling can provide the necessary control to obtain well-formed crystals. A study on pyrimidine derivatives involved dissolving the compounds in a buffer solution at an elevated temperature, followed by slow cooling and evaporation to form crystals.[12]

Step-by-Step Protocol:

-

Solvent Selection:

-

Preparation of the Saturated Solution:

-

Dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

-

-

Filtration:

-

Filter the hot solution to remove any insoluble impurities.

-

-

Controlled Cooling:

-

Allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[14]

-

For even slower cooling, a programmable heating mantle or water bath can be used to gradually decrease the temperature over several hours or days.

-

-

Crystal Harvesting:

-

Once the solution has reached room temperature and crystal formation has ceased, the crystals can be harvested by filtration and washed with a small amount of cold solvent.

-

Conclusion

The crystallization of 2-Methyl-4-(piperazin-1-YL)pyrimidine complexes is a crucial step in their development for pharmaceutical applications. The methods of slow evaporation, vapor diffusion, and slow cooling provide a robust toolkit for obtaining high-quality crystals. The choice of solvent is a critical parameter and should be guided by systematic solubility screening.[20][21] By carefully controlling the rate of supersaturation, researchers can influence crystal size, morphology, and polymorphism. The protocols provided in this guide, along with the underlying scientific principles, offer a solid foundation for the successful crystallization of this important class of compounds.

References

- Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. (n.d.). National Center for Biotechnology Information.

- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of Applied Research on Medicinal and Aromatic Plants.

- 2-(1-Piperazinyl)pyrimidine synthesis. (n.d.). ChemicalBook.

- Guide for crystallization. (n.d.). Unknown Source.

- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.

- 2-(1-Piperazinyl)pyrimidine | Metabolic Product. (n.d.). MedChemExpress.

- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). ResearchGate.

- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Unknown Source.

-

Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[22]uril guests: experimental and computational insights into supramolecular binding. (2025). PubMed Central. Retrieved from

- Polymorphism in Crystals. (n.d.). MDPI.

- Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PubMed Central.

- A Different View of Solvent Effects in Crystallization. (n.d.). MDPI.

- Pyrimidinylpiperazine. (n.d.). Wikipedia.

- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures.

- Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. (n.d.). ResearchGate.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025). Unknown Source.

- 2-piperazin-1-yl-pyrimidine. (2025). ChemSynthesis.

- (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.

- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.

- 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). PubChem.

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PubMed Central.

- SOP: CRYSTALLIZATION. (n.d.). UCT Science.

- Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. (2021). Crystal Growth & Design.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Unknown Source.

- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Unknown Source.

- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.

- How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.

- What Is Polymorphism In Polymer Crystallization? (2025). Chemistry For Everyone.

- 2-(1-Piperazinyl)pyrimidine 20980-22-7 wiki. (n.d.). Guidechem.

- Discovery of Diverse Esterified seco-Polycyclic Polyprenylated Acylphloroglucinols from Two Species of Hypericum. (n.d.). American Chemical Society.

- Piperazine- and pyrimidine-containing drugs. (n.d.). ResearchGate.

- Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025). Unknown Source.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Unknown Source.

- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- (PDF) A Different View of Solvent Effects in Crystallization. (2025). ResearchGate.

- How To: Purify by Crystallization. (2026). University of Rochester.

- 1-(2-Pyrimidyl)piperazine 98 20980-22-7. (n.d.). Sigma-Aldrich.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate.

Sources

- 1. syrris.com [syrris.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. longdom.org [longdom.org]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi-res.com [mdpi-res.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. unifr.ch [unifr.ch]

- 15. hamptonresearch.com [hamptonresearch.com]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

This guide provides in-depth troubleshooting support for researchers engaged in the synthesis of 2-Methyl-4-(piperazin-1-YL)pyrimidine. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is critical. This document moves beyond a simple procedural outline to explore the underlying chemical principles, offering solutions to common challenges encountered in the laboratory.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesizing 2-Methyl-4-(piperazin-1-YL)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) from an electron-deficient pyrimidine ring by the nucleophilic piperazine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for the SNAr mechanism to proceed, as it stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction[1][2]. The reaction is typically performed by reacting 2-chloro-4-methylpyrimidine with piperazine in the presence of a base.

Experimental Workflow: General Protocol

Below is a representative protocol derived from established methodologies. Note that specific quantities and conditions may require optimization based on your laboratory scale and equipment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues that can lead to suboptimal results during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most frequent complaint. The root cause often lies in one of three areas: stoichiometry, reaction conditions, or the formation of a key byproduct.

A. Stoichiometry and the Bis-Substitution Problem:

The most significant side reaction is the formation of the 1,4-bis(2-methyl-4-pyrimidinyl)piperazine byproduct. This occurs when a second molecule of 2-chloro-4-methylpyrimidine reacts with the newly formed product.

-

Causality: Piperazine is a symmetrical diamine. Once one nitrogen has reacted to form the desired product, the second nitrogen remains nucleophilic and can react with another electrophilic pyrimidine molecule.

-

Solution: To minimize this, piperazine must be used in significant excess (typically 2.5 to 5 equivalents). This ensures that a molecule of 2-chloro-4-methylpyrimidine is statistically more likely to encounter a fresh piperazine molecule than the product molecule. Some procedures may even use piperazine as the solvent to maximize this effect[3].

B. Reaction Conditions:

-

Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to degradation of starting materials or products. A common temperature range is 60-120°C, depending on the solvent[4][5]. Refluxing in a solvent like ethanol is a standard approach[5].

-

Base: A base, such as potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated during the reaction. The absence or insufficiency of a base can stall the reaction, as the piperazine nucleophile becomes protonated and non-reactive.

-

Solvent Choice: The choice of solvent can influence reaction rate and workup efficiency. Protic solvents like ethanol or water are commonly used and can facilitate the reaction[4][5].

C. Reagent Quality:

-

2-Chloro-4-methylpyrimidine: This starting material can be unstable. Ensure it is pure and has not degraded. Its melting point is 35-36°C, so it should be a light yellow solid at room temperature[6].

-

Piperazine: Piperazine is hygroscopic. The presence of excess water can alter the solvent environment and potentially lead to hydrolysis side reactions, although some successful syntheses are performed in water[4]. Use anhydrous piperazine if possible or ensure its water content is known.

Q2: I see a significant, less polar spot on my TLC plate that is not my starting material or product. What is it?

This is very likely the 1,4-bis(2-methyl-4-pyrimidinyl)piperazine byproduct.

-

Identification: This byproduct has a higher molecular weight and is more symmetrical than the desired product, often resulting in a lower polarity (higher Rf value on a normal phase TLC plate). It can be confirmed by LC-MS analysis, where its mass will correspond to (2 x pyrimidine-methyl mass) + (piperazine mass - 2H).

-

Mitigation: As detailed in Q1, the primary solution is to increase the molar excess of piperazine. Some protocols also describe filtering off this solid byproduct after cooling the reaction mixture, as it may be less soluble than the desired product[4].

Troubleshooting Logic Flow

Q3: My reaction seems to stall and never reaches completion. Why?

Stalling reactions are often due to the deactivation of the nucleophile or issues with the electrophile.

-

Insufficient Base: The reaction generates one equivalent of HCl. This acid will react with the basic piperazine to form a piperazinium salt, which is not nucleophilic. If you do not include a scavenger base like K₂CO₃, the reaction will stop after consuming half of the piperazine.

-

Poor Solubility: If the reactants are not well-dissolved at the reaction temperature, the reaction rate will be slow. Consider a different solvent or increasing the temperature if solubility is an issue.

-

Leaving Group Reactivity: While chlorine is a good leaving group in SNAr on pyrimidines, the reactivity is highly dependent on the ring's electronic properties[7][8]. Ensure your starting material is indeed the 2-chloro isomer, as other isomers will have different reactivities.

Q4: The purification of the final product is difficult. What are the best practices?

The product is a basic compound, which can be leveraged during purification.

-

Acid-Base Extraction: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities (like the bis-substituted byproduct) in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product[9][10].

-

Column Chromatography: If chromatography is necessary, silica gel can be used. However, the basic nature of the product can cause it to streak on the column. To prevent this, a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide is often added to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Formation of 1,4-bis-substituted byproduct. | Increase molar excess of piperazine to 3-5 equivalents.[11] |

| Insufficient base to neutralize HCl. | Add at least 1 equivalent of a base like K₂CO₃.[4] | |

| Reaction temperature too low/high. | Optimize temperature; typical range is 60-120°C.[4][5] | |

| Major Impurity | Bis-substituted piperazine. | Increase piperazine excess; cool and filter the reaction mixture as the byproduct may precipitate.[4] |

| Reaction Stalls | Protonation of piperazine nucleophile. | Ensure an adequate amount of base is present throughout the reaction. |

| Purification Issues | Product streaking on silica gel column. | Add a basic modifier (e.g., 1% triethylamine) to the chromatography eluent. |

| Difficulty separating from byproducts. | Use an acid-base extraction workup to isolate the basic product.[10] |

Analytical Characterization

Properly characterizing the final product is essential to confirm its identity and purity.

-

HPLC-UV: A reverse-phase HPLC method is suitable for determining purity. Due to the basic nature of the piperazine and pyrimidine moieties, a mobile phase with a modifier like formic acid or trifluoroacetic acid is recommended to ensure good peak shape.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong signal for the protonated molecule [M+H]+.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are definitive for structure confirmation. The spectra should show characteristic peaks for the methyl group on the pyrimidine ring, the aromatic protons of the pyrimidine, and the two distinct sets of protons on the piperazine ring.

References

- Wang, B.-L., et al. (2016). Synthesis and biological evaluation of novel 2-(1-piperazinyl)pyrimidine derivatives. European Journal of Medicinal Chemistry, 117, 167-178.

- Folkers, K., et al. (1993). Synthesis of 4-[2-(Diethylamino)-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]piperazine. US Patent 5,120,843.

- DeLaTore, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.

- Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Yildiz, I., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1238-1245.

- Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

-

Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]

-

Leadbeater, N. E., & Scott, J. L. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry-A European Journal, 16(43), 12754-12757. Available from: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Ragaini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. Available from: [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

-

Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 42(1), 424-440. Available from: [Link]

-

Asif, M. (2018). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

-

Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]

- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 1-(2-Pyrimidinyl)piperazine

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target interactions can lead to confounding experimental results, unforeseen side effects, and costly failures in later stages of development. This guide provides an in-depth technical comparison of the receptor cross-reactivity profile of 1-(2-Pyrimidinyl)piperazine, a compound of significant pharmacological interest.

A Note on Nomenclature: The compound of interest, 1-(2-Pyrimidinyl)piperazine (1-PP), is occasionally referred to by other names, including 2-(1-Piperazinyl)pyrimidine. Initial inquiries regarding "2-Methyl-4-(piperazin-1-YL)pyrimidine" did not yield specific pharmacological data, suggesting a likely misnomer for the well-characterized 1-PP. This guide will proceed with the established pharmacology of 1-(2-Pyrimidinyl)piperazine.

1-PP is notable not only for its own receptor activity but also as the principal active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and ipsapirone.[1] Its unique pharmacological profile, distinct from its parent compounds, makes a thorough understanding of its selectivity essential for interpreting preclinical and clinical data.

Primary and Secondary Pharmacological Targets

1-(2-Pyrimidinyl)piperazine exhibits a distinct dual-receptor interaction profile. Its primary activity is as an antagonist at the α2-adrenergic receptor, with a high binding affinity.[2] Concurrently, it acts as a partial agonist at the serotonin 5-HT1A receptor, though with considerably lower affinity.[2] This contrasts sharply with its parent compounds (e.g., buspirone, gepirone), which are primarily potent 5-HT1A receptor agonists.[3]

-

Primary Target: α2-Adrenergic Receptor (Antagonist) : 1-PP binds with high affinity to α2-adrenergic receptors (Ki = 7.3–40 nM).[2] These receptors are Gi-protein coupled and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, 1-PP blocks the effects of endogenous agonists like norepinephrine, thereby preventing this signaling cascade.

-

Secondary Target: 5-HT1A Receptor (Partial Agonist) : 1-PP displays a much lower affinity for the 5-HT1A receptor (Ki = 414 nM) and acts as a partial agonist (Emax = 54%).[2] Like the α2-adrenergic receptor, the 5-HT1A receptor is also Gi-coupled, and its activation inhibits adenylyl cyclase.[4] As a partial agonist, 1-PP can elicit a submaximal response compared to full agonists like serotonin, and can also act as an antagonist in the presence of a full agonist.

Comparative Receptor Binding Profile

To contextualize the cross-reactivity of 1-PP, its binding affinities are compared with its parent compounds and other selective α2-adrenergic antagonists. The data underscores the unique profile of 1-PP, which combines α2-antagonism with moderate 5-HT1A partial agonism.

| Compound | Primary Target(s) | α2-Adrenergic Ki (nM) | 5-HT1A Ki (nM) | Dopamine D2 Ki (nM) | α1-Adrenergic Ki (nM) |

| 1-(2-Pyrimidinyl)piperazine (1-PP) | α2 Antagonist, 5-HT1A Partial Agonist | 7.3 - 40 [2] | 414 [2] | >10,000 [2] | >10,000 [2] |

| Buspirone | 5-HT1A Partial Agonist | Weak | 4 - 78[5] | 484[5] | Weak |

| Gepirone | 5-HT1A Agonist | Weak | ~31.8 - 54[6][7] | No significant affinity[7] | No significant affinity |

| Ipsapirone | 5-HT1A Partial Agonist | Weak | 10[8] | Weak | Weak |

| Yohimbine | α2 Antagonist | High Affinity | Moderate Affinity[9] | Moderate Affinity[9] | Moderate Affinity[9] |

| Atipamezole | Selective α2 Antagonist | High Affinity | Negligible[7] | Negligible[10] | Low Affinity (High α2/α1 selectivity)[7] |

Table 1: Comparative in vitro binding affinities (Ki) of 1-PP and related compounds at key receptors. Lower Ki values indicate higher binding affinity.

The data clearly illustrates that while the parent azapirones (Buspirone, Gepirone, Ipsapirone) are potent 5-HT1A ligands, their shared metabolite, 1-PP, shifts its primary affinity towards the α2-adrenergic receptor. Compared to the classic α2-antagonist Yohimbine, which shows broad cross-reactivity, 1-PP is more selective, with its main off-target interaction being the 5-HT1A receptor. Atipamezole stands out as a highly selective α2-antagonist with minimal cross-reactivity, serving as a benchmark for selectivity.[7][10]

Signaling Pathways and Functional Implications

The cross-reactivity of 1-PP at both α2 and 5-HT1A receptors, which are both predominantly Gi-coupled, has complex functional implications. Both receptors, upon activation by an agonist, inhibit adenylyl cyclase, leading to decreased intracellular cAMP.

Figure 1: Signaling pathways for α2-adrenergic and 5-HT1A receptors.

As an α2-antagonist , 1-PP blocks the inhibitory effect of norepinephrine, potentially leading to an increase in neurotransmitter release from presynaptic terminals. As a 5-HT1A partial agonist , it can weakly activate the receptor, leading to a submaximal inhibition of adenylyl cyclase compared to serotonin. This dual action can result in a complex modulation of neuronal circuits, which is critical when interpreting the overall effect of its parent drugs.

Experimental Methodologies for Assessing Cross-Reactivity

A tiered and systematic approach is essential for rigorously defining a compound's cross-reactivity profile. This involves a combination of binding assays to determine affinity and functional assays to determine the compound's action at the receptor (e.g., agonist, antagonist, inverse agonist).

Figure 2: Workflow for cross-reactivity profiling.

Radioligand Competition Binding Assay

This is the foundational assay to determine the binding affinity (Ki) of a test compound for a wide range of receptors. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[11]

-

Centrifuge the homogenate at low speed to remove debris, then at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Setup (96-well plate format):

-

To each well, add the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.[11][12]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled ligand).[13]

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[11]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), particularly those coupled to Gi/o proteins. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist.

Step-by-Step Protocol:

-

Reagents and Membrane Preparation:

-

Prepare membranes as described for the radioligand binding assay.

-

Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and other necessary ions.

-

Prepare solutions of the test compound (potential agonist) and [35S]GTPγS.

-

-

Assay Setup (96-well plate format):

-

In each well, combine the cell membranes, assay buffer with GDP, and various concentrations of the test compound.

-

Pre-incubate the plate for 15-30 minutes at room temperature.[14]

-

-

Initiation and Incubation:

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing to remove unbound [35S]GTPγS.[15]

-

SPA (Scintillation Proximity Assay) Method: Add wheat germ agglutinin (WGA)-coated SPA beads, which bind to the membranes. The proximity of the bound [35S]GTPγS to the beads stimulates light emission. No washing is required.[16]

-

-

Quantification and Data Analysis:

-

Count the radioactivity on the filters or the light emission from the SPA beads.

-

Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values. This will characterize the compound as a full or partial agonist.

-

cAMP Functional Assay

This assay measures the functional consequence of GPCR activation on the second messenger cAMP. For Gi-coupled receptors like α2-adrenergic and 5-HT1A, agonist activation leads to a decrease in cAMP levels. Modern assays often use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Protocol (TR-FRET Method):

-

Cell Preparation:

-

Use a cell line stably or transiently expressing the receptor of interest.

-

Harvest the cells and resuspend them in a stimulation buffer. Determine the optimal cell density for the assay.[17]

-

-

Assay Setup (384-well plate format):

-

Dispense the cell suspension into the wells of a microtiter plate.

-

For Gi-coupled receptor antagonist testing, add a fixed concentration of an agonist (like forskolin, which directly activates adenylyl cyclase to raise basal cAMP) to all wells except the negative control.

-

Add a range of concentrations of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor modulation of cAMP production.

-

-

Lysis and Detection:

-

Quantification and Data Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

-

The TR-FRET signal is inversely proportional to the amount of cAMP produced by the cells.

-

Calculate the ratio of acceptor/donor signals and plot against the test compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) values.

-

Conclusion

The pharmacological profile of 1-(2-Pyrimidinyl)piperazine is defined by its potent antagonism of the α2-adrenergic receptor and a significant, albeit weaker, partial agonism at the 5-HT1A receptor. It demonstrates high selectivity against other key CNS receptors, such as dopamine D2-like and α1-adrenergic receptors. This dual-activity profile distinguishes it from both its parent azapirone drugs and from highly selective α2-antagonists like atipamezole.

For researchers investigating the pharmacology of azapirones or developing novel α2-adrenergic ligands, a thorough understanding of this cross-reactivity is crucial. The presence of 1-PP as an active metabolite means that the in vivo effects of drugs like buspirone are a composite of high-potency 5-HT1A agonism from the parent drug and α2-antagonism from the metabolite. By employing a systematic workflow of binding and functional assays as detailed in this guide, drug development professionals can precisely characterize the selectivity of their compounds, mitigate the risk of off-target effects, and build a robust data package for candidate selection.

References

-

Maj, J., et al. (1994). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Journal of Neural Transmission. General Section, 98(3), 205-217. [Link]

-

Wikipedia contributors. (2023, April 29). Pyrimidinylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

-

Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved February 1, 2026, from [Link]

- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.

- Savitz, A. T., et al. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute.

- Kim, D. C., & Thayer, S. A. (1994). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Biochemical Pharmacology, 48(4), 739-750.

- Virtanen, R., et al. (1999). Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist. CNS Drug Reviews, 5(3), 275-290.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 1, 2026, from [Link]

-

Stahl, S. M., et al. (2024). Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. Biomedicines, 12(1), 107. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved February 1, 2026, from [Link].

-

Bioauxilium Research Inc. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved February 1, 2026, from [Link]

- Bergman, J., et al. (2013). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology, 17(5), 739-745.

-

Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved February 1, 2026, from [Link]

- Haapalinna, A., et al. (2002). Atipamezole, a specific α2-adrenoceptor antagonist, facilitates the recovery from traumatic brain injury in rats. Journal of Neurotrauma, 19(2), 251-262.